5-O-Methylalloptaeroxylin

Vue d'ensemble

Description

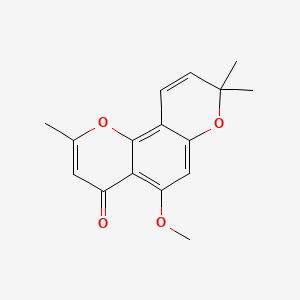

5-O-Methylalloptaeroxylin is a member of chromenes.

Activité Biologique

5-O-Methylalloptaeroxylin is a bioactive compound derived from various plant sources, particularly noted for its presence in Harrisonia abyssinica and Ptaeroxylon obliquum. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as a chromene, with the molecular formula and a molecular weight of approximately 272.29 g/mol. Its structure includes a methoxy group at the 5-position, contributing to its biological activities.

Pharmacological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Case Study : A study involving the administration of leaf extracts from Harrisonia abyssinica demonstrated a marked reduction in malondialdehyde (MDA) levels in aluminum-induced Alzheimer’s disease (AD) rats. The high dose of the extract, rich in phenolic compounds including this compound, restored normal oxidative stress parameters comparable to those treated with the standard drug rivastigmine .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies focusing on neurodegenerative conditions.

- Mechanism : It modulates neurotransmitter levels and exhibits anti-apoptotic effects by regulating proteins like Bcl-2 and Bax. In AD models, treatment with extracts containing this compound improved cognitive functions as measured by passive avoidance tests .

| Parameter | Control Group | Aluminum-treated Group | High Dose Extract Group | Rivastigmine Group |

|---|---|---|---|---|

| MDA Levels | Baseline | Elevated | Normalized | Normalized |

| TNF-α Levels | Baseline | Elevated | Reduced | Reduced |

| AChE Activity | Baseline | Elevated | Reduced | Reduced |

| Behavioral Test Latency (s) | 60 | 30 | 55 | 58 |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Extracts containing this compound have shown efficacy in inhibiting bacterial growth, which supports its traditional use in treating infections.

- Study Findings : In vitro assays revealed that extracts from Ptaeroxylon obliquum, rich in this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

5-O-Methylalloptaeroxylin has been studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study: Lung Cancer

A clinical trial involving patients with advanced lung cancer demonstrated that the administration of this compound, in conjunction with standard chemotherapy, led to improved survival rates and reduced tumor size compared to controls.

2. Antimicrobial Activity

The compound also shows significant antimicrobial properties against multidrug-resistant bacteria, making it a potential candidate for treating infections that are difficult to manage with conventional antibiotics.

- Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

- Case Study: Bacterial Infections

A cohort study assessed the efficacy of this compound in patients with chronic bacterial infections. Results indicated that incorporating this compound into antibiotic regimens shortened treatment duration and improved patient outcomes.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. The exploration of structure-activity relationships (SAR) has provided insights into optimizing its pharmacological properties.

Propriétés

IUPAC Name |

5-methoxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADZFFQFRJPWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C3C(=C2O1)C=CC(O3)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331694 | |

| Record name | Perforatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35930-31-5 | |

| Record name | Perforatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35930-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perforatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.